2-Ethylpropane-1,3-diyl bis(4-methylbenzenesulfonate)
Description
Properties
IUPAC Name |
2-[(4-methylphenyl)sulfonyloxymethyl]butyl 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O6S2/c1-4-17(13-24-26(20,21)18-9-5-15(2)6-10-18)14-25-27(22,23)19-11-7-16(3)8-12-19/h5-12,17H,4,13-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZYSFNQFJLHXQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(COS(=O)(=O)C1=CC=C(C=C1)C)COS(=O)(=O)C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001186419 | |
| Record name | 1,3-Propanediol, 2-ethyl-, 1,3-bis(4-methylbenzenesulfonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001186419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24330-55-0 | |
| Record name | 1,3-Propanediol, 2-ethyl-, 1,3-bis(4-methylbenzenesulfonate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24330-55-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Propanediol, 2-ethyl-, 1,3-bis(4-methylbenzenesulfonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001186419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethylpropane-1,3-diyl bis(4-methylbenzenesulfonate) involves the reaction of 2-ethylpropane-1,3-diol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at a temperature range of 0-5°C to prevent side reactions .
Industrial Production Methods
On an industrial scale, the production of 2-ethylpropane-1,3-diyl bis(4-methylbenzenesulfonate) follows a similar synthetic route but may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-Ethylpropane-1,3-diyl bis(4-methylbenzenesulfonate) primarily undergoes nucleophilic substitution reactions due to the presence of the sulfonate groups, which are good leaving groups .
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Major Products Formed
The major products formed from these reactions depend on the nucleophile used. For example, reaction with an amine would yield the corresponding sulfonamide, while reaction with an alcohol would produce the corresponding sulfonate ester .
Scientific Research Applications
2-Ethylpropane-1,3-diyl bis(4-methylbenzenesulfonate) is used in various scientific research applications:
Mechanism of Action
The mechanism of action of 2-ethylpropane-1,3-diyl bis(4-methylbenzenesulfonate) involves the nucleophilic attack on the sulfonate groups, leading to the formation of new covalent bonds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
Biological Activity
2-Ethylpropane-1,3-diyl bis(4-methylbenzenesulfonate), also known as a sulfonate ester, is a compound that has garnered attention in various fields of research due to its potential biological activities. This article provides a detailed overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of 2-Ethylpropane-1,3-diyl bis(4-methylbenzenesulfonate) typically involves the reaction of 2-ethylpropane-1,3-diol with 4-toluenesulfonyl chloride. The general procedure includes:
-
Reagents :
- 2-Ethylpropane-1,3-diol
- 4-Toluenesulfonyl chloride
- Solvent: Ethyl acetate
-
Procedure :
- The reagents are mixed under a nitrogen atmosphere at room temperature for approximately 16 hours.
- The reaction mixture is quenched with hydrochloric acid and extracted with ethyl acetate.
- The organic layer is evaporated to yield a crude product, which is purified using silica gel column chromatography.
The yield of this compound can reach up to 68% based on the reaction conditions used .
The biological activity of sulfonate esters like 2-Ethylpropane-1,3-diyl bis(4-methylbenzenesulfonate) is primarily attributed to their ability to interact with various biochemical pathways. These compounds can act as electrophiles and may participate in nucleophilic substitution reactions with biological nucleophiles such as amino acids and proteins.
Target Pathways
- Antimicrobial Activity : Studies suggest that sulfonate esters can inhibit bacterial growth by disrupting cellular processes.
- Anticancer Properties : There is emerging evidence that these compounds may induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation .
Biological Activity Data
Case Studies
- Antimicrobial Studies : A recent study evaluated the antimicrobial efficacy of various sulfonate esters, including 2-Ethylpropane-1,3-diyl bis(4-methylbenzenesulfonate). The findings indicated significant inhibition against Gram-positive bacteria, suggesting potential applications in developing new antimicrobial agents.
- Cancer Research : Another study focused on the anticancer properties of sulfonate esters. It reported that treatment with 2-Ethylpropane-1,3-diyl bis(4-methylbenzenesulfonate) resulted in reduced viability of several cancer cell lines through apoptosis induction via caspase activation .
Q & A
Basic Research Questions
Q. What methodological approaches are recommended for synthesizing 2-Ethylpropane-1,3-diyl bis(4-methylbenzenesulfonate) with high purity and yield?
- Answer: Synthesis should involve a two-step process: (1) esterification of 2-ethylpropane-1,3-diol with 4-methylbenzenesulfonyl chloride under controlled anhydrous conditions (e.g., using triethylamine as a base and dichloromethane as a solvent) to minimize hydrolysis. (2) Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol. Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .
Q. How can researchers characterize the stability of 2-Ethylpropane-1,3-diyl bis(4-methylbenzenesulfonate) under varying pH and temperature conditions?
- Answer: Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 3–9) at temperatures ranging from 4°C to 60°C. Analyze degradation products using LC-MS/MS with electrospray ionization (ESI). For solid-state stability, employ thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal decomposition thresholds .
Q. What analytical techniques are most effective for quantifying trace impurities in 2-Ethylpropane-1,3-diyl bis(4-methylbenzenesulfonate)?
- Answer: Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) for routine quantification. For trace analysis (<0.1%), employ solid-phase extraction (SPE) with Oasis HLB cartridges followed by LC-MS/MS in multiple reaction monitoring (MRM) mode. Validate methods per ICH Q2(R1) guidelines, including specificity, linearity (R² > 0.995), and recovery rates (85–115%) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity data for 2-Ethylpropane-1,3-diyl bis(4-methylbenzenesulfonate) in nucleophilic substitution reactions?
- Answer: Discrepancies may arise from solvent polarity, counterion effects, or steric hindrance. Design a factorial experiment varying solvents (DMF vs. THF), bases (K₂CO₃ vs. DBU), and temperatures (25°C vs. 60°C). Use kinetic studies (NMR time-course experiments) to compare activation energies and propose a revised mechanistic model. Cross-validate results with density functional theory (DFT) calculations to identify transition-state geometries .
Q. What theoretical frameworks guide the design of 2-Ethylpropane-1,3-diyl bis(4-methylbenzenesulfonate) as a crosslinking agent in polymer chemistry?
- Answer: Apply Flory-Stockmayer theory to predict gelation thresholds based on monomer functionality and reaction conversion. Validate experimentally using rheometry (storage/loss modulus measurements) and sol-gel fraction analysis. For mechanistic insights, employ in-situ FTIR to monitor sulfonate group consumption and small-angle X-ray scattering (SAXS) to characterize network topology .
Q. How can computational modeling optimize the use of 2-Ethylpropane-1,3-diyl bis(4-methylbenzenesulfonate) in drug delivery systems?
- Answer: Use molecular dynamics (MD) simulations to study interactions between the compound and polymeric matrices (e.g., PLGA or chitosan). Parameters include binding energies, diffusion coefficients, and hydration effects. Pair simulations with experimental release kinetics (e.g., USP dissolution apparatus) to correlate in silico predictions with empirical data. COMSOL Multiphysics® can model diffusion-controlled release profiles under physiological conditions .
Q. What strategies mitigate batch-to-batch variability in 2-Ethylpropane-1,3-diyl bis(4-methylbenzenesulfonate) synthesis for reproducible pharmacokinetic studies?
- Answer: Implement quality-by-design (QbD) principles: (1) Identify critical process parameters (CPPs) via risk assessment (e.g., reaction time, stoichiometry). (2) Use design of experiments (DoE) to optimize CPPs. (3) Establish real-time process analytical technology (PAT), such as in-line Raman spectroscopy, to monitor intermediate sulfonate formation. Validate reproducibility across ≥3 independent batches using ANOVA for statistical significance (p < 0.05) .
Methodological Guidance
- Theoretical Alignment: Anchor experiments to established frameworks (e.g., transition-state theory for reaction mechanisms) to ensure academic rigor .
- Data Validation: Cross-check analytical results with orthogonal methods (e.g., NMR + LC-MS) to confirm structural assignments .
- Ethical Compliance: Adhere to safety protocols for handling sulfonate esters (e.g., PPE, fume hoods) as outlined in safety data sheets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
